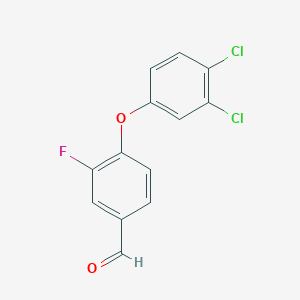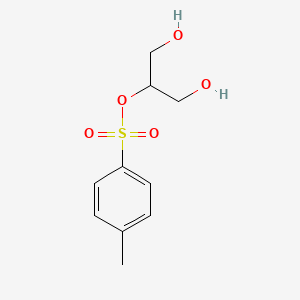![molecular formula C10H10N2O2 B8324703 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B8324703.png)
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine
概述
描述
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an oxiranylmethoxy substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the oxiranylmethoxy group. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of aminopyrazole with a suitable aldehyde or ketone can form the pyrazolo[1,5-a]pyridine core, which is then reacted with an epoxide to introduce the oxiranylmethoxy group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .
化学反应分析
Types of Reactions: 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxiranylmethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrazolo[1,5-a]pyridine derivatives .
科学研究应用
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers or as a component in organic light-emitting diodes (OLEDs)
作用机制
The mechanism of action of 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s oxiranylmethoxy group can also participate in covalent bonding with target molecules, enhancing its inhibitory effects .
相似化合物的比较
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the substituent groups.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine is unique due to the presence of the oxiranylmethoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolo[1,5-a]pyridine derivatives and similar heterocyclic compounds .
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10N2O2/c1-2-10(14-7-8-6-13-8)9-3-4-11-12(9)5-1/h1-5,8H,6-7H2 |
InChI 键 |
NOTCQSALJLFUFE-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2=CC=CN3C2=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
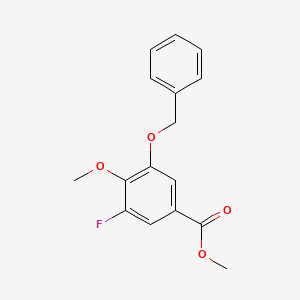
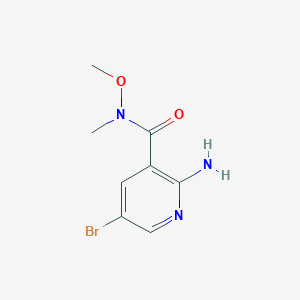
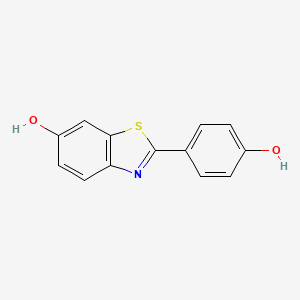
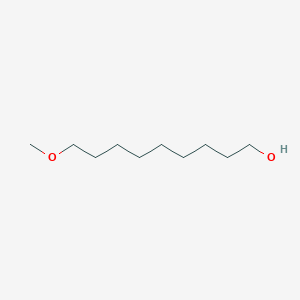
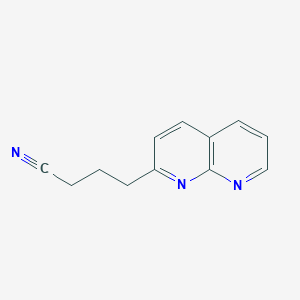
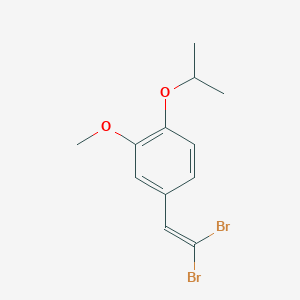
![(1R,5S)-3-azabicyclo[3.2.0]heptane](/img/structure/B8324671.png)
![N-(3-chlorophenyl)-3-((methylamino)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8324677.png)
![1-(2'-Chloroethyl)-2-methylnaphth[2,3-d]imidazole-4,9-dione](/img/structure/B8324681.png)
![2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester](/img/structure/B8324689.png)
![7-Hydroxybenzo[b]thiophene-4-carbaldehyde](/img/structure/B8324697.png)
